methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C23H21N3O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[2-(1-methylindol-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H21N3O3S/c1-26-14-16(17-10-6-7-11-18(17)26)13-20(27)24-23-25-21(22(28)29-2)19(30-23)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,25,27) |
InChI Key |
FEFUCCYRULUGOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC(=C(S3)CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Indole Moiety Preparation
The indole core is typically synthesized via classical methods such as the Fischer indole synthesis or Bartoli indole synthesis . In one protocol, indole-3-carbaldehyde is prepared by reacting phenylhydrazine with a ketone under acidic conditions. For the 1-methyl-1H-indole-3-yl derivative, methylation is achieved using methyl iodide in the presence of a base such as potassium carbonate. Spectral confirmation via $$ ^1H $$-NMR shows characteristic peaks at δ 3.72 ppm (N–CH$$_3$$) and δ 8.44 ppm (N=CH).
Alternative routes include the Buchwald–Hartwig amination for introducing substituents at the indole nitrogen. For example, palladium-catalyzed coupling of indole with methyl iodide yields 1-methylindole derivatives in 70–85% yields.
Thiazole Ring Construction via Hantzsch and One-Pot Methodologies
The thiazole ring is constructed using Hantzsch thiazole synthesis , which involves condensation of α-haloketones with thioamides. For instance, 5-benzyl-2-imino-2,3-dihydrothiazole intermediates are synthesized by reacting 3-benzyl-2-bromoacetylacetone with thiourea in ethanol under reflux. This step proceeds via nucleophilic substitution followed by cyclization, yielding the dihydrothiazole scaffold.
A one-pot four-step synthesis has been reported for analogous thiazole derivatives. The process involves:
- Bromination of acetylacetone using N-bromosuccinimide (NBS).
- Treatment with potassium thiocyanate to form a thiocyanate intermediate.
- Condensation with benzylamine to generate a thiazolidin-2-ylidene intermediate.
- Final cyclization under acidic conditions.
This method avoids intermediate isolation, achieving overall yields of 55–70%.
Imine Formation and Esterification
The imine linkage is introduced via Schiff base condensation between the thiazole hydrazide and 1-methylindole-3-acetyl chloride. Reaction conditions critical for high yields include:
- Solvent: Ethanol or dichloromethane.
- Catalyst: Triethylamine or acetic acid.
- Temperature: 0–5°C to minimize side reactions.
Esterification of the carboxylic acid intermediate is performed using methanol and a catalytic amount of sulfuric acid. The reaction is monitored via thin-layer chromatography (TLC), with purification via silica gel chromatography (heptane/ethyl acetate, 8:2 v/v).
Optimization and Industrial-Scale Considerations
Industrial production emphasizes continuous flow reactors and high-throughput screening to optimize parameters such as temperature, stoichiometry, and catalyst loading. For example, using TBTU (benzotriazolyl tetramethyluronium fluoroborate) as a coupling agent improves amidation yields to >90%.
Table 1: Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Reagents/Conditions |
|---|---|---|---|
| Indole synthesis | Fischer indole | 75 | Phenylhydrazine, H$$2$$SO$$4$$, Δ |
| Thiazole formation | Hantzsch synthesis | 68 | α-Bromoketone, thiourea, EtOH |
| Imine condensation | Schiff base | 82 | Et$$_3$$N, 0–5°C |
| Esterification | Acid-catalyzed | 95 | H$$2$$SO$$4$$, MeOH |
Mechanistic Insights and Byproduct Mitigation
The formation of byproducts such as tetrazole derivatives is observed when NaN$$_3$$ is present during cyclization. This is mitigated by严格控制 reagent stoichiometry and reaction time. For example, limiting azide concentration to 1.2 equivalents reduces tetrazole formation to <5%.
Scheme 1: Proposed Mechanism for Thiazole Formation
- Bromination of acetylacetone generates α-bromoketone.
- Nucleophilic attack by thiocyanate forms a thiocyanate intermediate.
- Cyclization with benzylamine yields the thiazolidin-2-ylidene core.
- Acidic dehydration produces the dihydrothiazole.
Analytical Validation and Spectral Data
Final compounds are characterized via $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, IR, and mass spectrometry. Key spectral features include:
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester or thiazole moieties using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares structural and synthetic features of methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate with related compounds from the evidence:
Key Differences and Implications
- Core Heterocycle: The target compound’s thiazole core contrasts with imidazole (–3) and triazole () derivatives.
- Substituent Effects: The indole-acetyl imino group in the target compound may confer π-π stacking or hydrogen-bonding capabilities absent in nitroimidazole () or chlorophenyl derivatives (). This could influence solubility or target affinity .
Biological Activity
Methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities. Its unique structure combines elements from indole and thiazole chemistry, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | methyl 5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves several key steps:
- Indole Derivative Preparation : This can be achieved through methods like Fischer indole synthesis.
- Thiazole Ring Formation : Often constructed via Hantzsch thiazole synthesis.
- Esterification : Finalized through esterification with methanol in the presence of an acid catalyst.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated activity against various cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| MDA-MB-231 (Breast) | 1.47 |
| SK-Hep-1 (Liver) | Moderate to poor inhibition |
| NUGC-3 (Gastric) | Moderate inhibition |
These findings suggest that the compound may act as a potent inhibitor in cancer therapy .
The mechanism involves interaction with specific molecular targets that regulate cell proliferation and apoptosis. The compound's structure allows it to interfere with signaling pathways associated with cancer cell growth and survival.
Antimicrobial and Antiviral Properties
Research indicates that compounds similar to methyl (2E)-5-benzyl have shown antimicrobial and antiviral activities. The thiazole moiety is particularly noted for its ability to inhibit bacterial growth and viral replication .
Study 1: Anticancer Efficacy
In a study published in ACS Omega, various derivatives of thiazole were synthesized and tested against the NCI-60 human cancer cell lines. The results indicated that compounds with similar structural features exhibited significant anticancer effects, supporting the hypothesis that methyl (2E)-5-benzyl could have similar therapeutic applications .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives demonstrated that certain compounds inhibited the growth of pathogenic bacteria effectively. This suggests that methyl (2E)-5-benzyl may also possess similar properties due to its structural characteristics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing thiazole-indole hybrid compounds like methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate?
- Answer : The synthesis typically involves condensation reactions between thiazole precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) and indole-based aldehydes or ketones. For example, refluxing in acetic acid with sodium acetate as a catalyst facilitates imine bond formation (Schiff base) between the thiazole and indole moieties . Solvent choice (e.g., acetic acid) and reaction duration (3–5 hours) are critical for yield optimization. Post-synthesis, recrystallization from DMF/acetic acid mixtures ensures purity .
Q. How is the structural integrity of this compound validated after synthesis?
- Answer : Key techniques include:
- 1H/13C NMR : Confirms substituent positions and imine bond geometry (e.g., E/Z configuration via coupling constants) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S percentages .
- Melting point consistency : Sharp, reproducible melting points indicate homogeneity .
Q. What solvents and conditions are optimal for handling and storing this compound?
- Answer : The compound should be stored in anhydrous conditions (desiccator) at 2–8°C to prevent hydrolysis of the ester or imine groups. Polar aprotic solvents like DMF or DMSO are suitable for dissolution, while ethanol or diethyl ether is used for washing during purification .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound?
- Answer : Docking studies using software like MOE (Molecular Operating Environment) or AutoDock can model interactions with target proteins (e.g., enzymes or receptors). For example, alignment of the indole-thiazole scaffold with active site residues (e.g., hydrophobic pockets or hydrogen-bond donors) may explain inhibitory activity. Electrostatic potential maps can further highlight nucleophilic/electrophilic regions .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from:
- Dynamic equilibria : Tautomerism between imine and enamine forms in solution. Variable-temperature NMR can stabilize one form .
- Steric hindrance : Bulky substituents (e.g., benzyl groups) may restrict rotation, causing diastereotopic proton splitting. 2D NMR (COSY, NOESY) clarifies spatial relationships .
- Paramagnetic impurities : Chelation with trace metals (e.g., Fe³⁺) broadens peaks. EDTA washing or filtration through activated charcoal mitigates this .
Q. How does modifying substituents (e.g., benzyl vs. fluorophenyl groups) impact the compound’s physicochemical properties?
- Answer : Systematic SAR studies reveal:
- Lipophilicity : Electron-withdrawing groups (e.g., -F, -Br) increase logP, enhancing membrane permeability but reducing aqueous solubility .
- Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) may hinder binding to flat active sites, as seen in docking poses of analogous compounds .
- Electronic effects : Electron-rich indole rings enhance π-π stacking with aromatic residues in target proteins .
Q. What catalytic systems (e.g., palladium-based) could enable greener synthesis of this compound?
- Answer : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates offers a sustainable alternative to traditional condensation methods. This approach minimizes hazardous solvents and improves atom economy, though optimization of catalyst loading (e.g., Pd(OAc)₂) and ligand choice (e.g., PPh₃) is required .
Key Considerations for Experimental Design
- Scale-up challenges : Pilot studies should test solvent volume-to-yield ratios to avoid exothermic side reactions during large-scale synthesis .
- Stability assays : Monitor degradation under UV light or humidity using accelerated stability testing (ICH guidelines) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, particularly for E/Z imine isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
